Naphthalen-2-ylmethyl acetate
Overview
Description
Naphthalen-2-ylmethyl acetate is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, where the naphthalene ring is substituted with a methyl acetate group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
It is known to be used as a protecting group in carbohydrate synthesis . This suggests that its targets could be enzymes involved in carbohydrate metabolism.
Mode of Action
It is known to be used as a protecting group in carbohydrate synthesis . Protecting groups are typically used to temporarily block certain functional groups from reacting. In the case of 2-Naphthylmethyl acetate, it may interact with its targets by blocking their active sites, thereby preventing them from participating in reactions until the protecting group is removed.
Biochemical Pathways
Given its use as a protecting group in carbohydrate synthesis , it is likely involved in the metabolic pathways of carbohydrates
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its relative hydrophobicity . More hydrophilic compounds tend to have slower plasma clearance compared to more hydrophobic compounds .
Result of Action
As a protecting group in carbohydrate synthesis , it likely plays a role in regulating the timing and location of certain biochemical reactions. This could have various downstream effects on cellular function and metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, factors such as soil total phosphorus, altitude, diurnal temperature range, monthly mean temperature, precipitation, and effective accumulated temperature can affect the bacterial community structure . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions could be due to the structural compatibility of 2-Naphthylmethyl acetate with the active sites of these biomolecules .
Cellular Effects
The effects of 2-Naphthylmethyl acetate on cells and cellular processes are largely unexplored. It’s plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Naphthylmethyl acetate at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-2-ylmethyl acetate can be synthesized through several methods. One common method involves the reaction of 2-(bromomethyl)naphthalene with potassium acetate. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalen-2-ylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield naphthalen-2-ylmethanol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Naphthalen-2-ylacetic acid.
Reduction: Naphthalen-2-ylmethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalen-2-ylmethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethyl acetate: Similar structure but with the acetate group at the first position.
Naphthalen-2-ylacetic acid: Oxidized form of naphthalen-2-ylmethyl acetate.
Naphthalen-2-ylmethanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
naphthalen-2-ylmethyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10(14)15-9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBNQGIZBGLLAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325092 | |
Record name | naphthalen-2-ylmethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35480-23-0 | |
Record name | NSC408616 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | naphthalen-2-ylmethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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